Navigating Novel Chemical Space: A Technical Guide to tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Navigating Novel Chemical Space: A Technical Guide to tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate
CAS Number: 1363381-96-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] This guide focuses on tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a promising building block within this class of compounds. While specific literature on this particular isomer is sparse, this document provides a comprehensive overview of its chemical identity, proposes a robust synthetic strategy based on established methodologies for analogous structures, outlines essential characterization techniques, and discusses its potential applications in drug discovery. The content herein is curated to provide both theoretical grounding and practical insights for researchers aiming to incorporate this novel scaffold into their research and development pipelines.
Introduction: The Significance of Azaspiro[3.5]nonanes
The quest for novel chemical entities with enhanced therapeutic profiles has led to an increased interest in molecules with greater three-dimensionality. Spirocycles, which feature two rings connected by a single common atom, are exemplary in this regard. The rigid, defined orientation of the constituent rings in spirocyclic systems can offer several advantages in drug design, including:
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Improved Target Specificity: The constrained conformation can lead to more precise interactions with biological targets.
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Enhanced Metabolic Stability: The quaternary spirocenter can block sites of metabolism, potentially increasing the half-life of a drug candidate.
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Favorable Physicochemical Properties: Spirocyclization can modulate lipophilicity and aqueous solubility, key parameters in drug development.
The 6-azaspiro[3.5]nonane core, in particular, combines a conformationally restricted cyclobutane ring with a piperidine moiety, a common motif in many approved drugs. The introduction of a carbonyl group and a tert-butoxycarbonyl (Boc) protecting group, as in the title compound, provides a synthetically versatile handle for further elaboration and library synthesis.
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties for tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate is presented in Table 1. This data, sourced from the PubChem database, provides a foundational understanding of the molecule's characteristics.[2]
| Property | Value | Source |
| CAS Number | 1363381-96-7 | PubChem[2] |
| Molecular Formula | C₁₃H₂₁NO₃ | PubChem[2] |
| Molecular Weight | 239.31 g/mol | PubChem[2] |
| IUPAC Name | tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate | PubChem[2] |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O | PubChem[2] |
| InChI Key | WHJLPRVITSVHFJ-UHFFFAOYSA-N | PubChem[2] |
Proposed Synthetic Strategy: A Focus on Intramolecular Cyclization
The proposed retrosynthetic analysis is depicted below:
Figure 1. Retrosynthetic analysis for the proposed synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, yet chemically sound, procedure for the synthesis of the title compound.
Step 1: Boc-Protection of 4-Cyanopiperidine
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To a solution of 4-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic mixture of water and dioxane, add a base like sodium bicarbonate or triethylamine (1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-cyanopiperidine-1-carboxylate.
Step 2: Alkylation of tert-Butyl 4-cyanopiperidine-1-carboxylate
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.
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Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Add ethyl 3-bromopropionate (1.2 eq) dropwise.
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Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the diester precursor.
Step 3: Dieckmann Condensation and Decarboxylation
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Under an inert atmosphere, dissolve the purified diester precursor (1.0 eq) in anhydrous toluene.
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Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.2 eq), portion-wise at room temperature.
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Heat the reaction mixture to reflux (or a suitable elevated temperature) and stir for 4-6 hours, monitoring by TLC.
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Cool the reaction to room temperature and carefully quench by adding a dilute acid (e.g., 1 M HCl) until the mixture is acidic.
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Perform an aqueous workup, extract the product, dry the organic phase, and concentrate.
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The resulting β-keto ester can be subjected to decarboxylation by heating in the presence of an acid (e.g., p-toluenesulfonic acid) or under Krapcho decarboxylation conditions (e.g., LiCl in wet DMSO) to yield the final product, tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate.
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Purify the final compound by column chromatography.
Structural Characterization
The identity and purity of the synthesized tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), and multiplets for the protons on the piperidine and cyclobutanone rings.
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¹³C NMR will display a signal for the ketone carbonyl (~200-210 ppm), the carbamate carbonyl (~155 ppm), the quaternary spiro carbon, and the carbons of the tert-butyl group and the two rings.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands for the ketone C=O stretch (~1740-1760 cm⁻¹) and the carbamate C=O stretch (~1680-1700 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to the molecular formula C₁₃H₂₁NO₃.
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound.
Potential Applications in Drug Discovery
While specific biological activities of tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate have not been reported, its structural features make it an attractive scaffold for medicinal chemistry programs.
Figure 2. Synthetic utility and library generation workflow.
The Boc-protected nitrogen allows for straightforward deprotection and subsequent functionalization with a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). The ketone functionality can be derivatized through various reactions, such as reductive amination, Wittig reactions, or conversion to other functional groups, further expanding the chemical diversity of the resulting library.
This scaffold could be incorporated into molecules targeting a range of biological systems, including but not limited to:
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G-protein coupled receptors (GPCRs): The rigid conformation can be beneficial for binding to the well-defined pockets of GPCRs.
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Ion channels: The three-dimensional nature of the scaffold may allow for specific interactions with the complex architecture of ion channels.
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Enzymes: The spirocyclic core can serve as a rigid framework to position functional groups for optimal interaction with enzyme active sites.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate is classified with the following hazards:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate represents a valuable, yet underexplored, building block for medicinal chemistry. Its unique spirocyclic structure offers the potential to access novel chemical space and develop drug candidates with improved pharmacological profiles. While direct synthetic literature is lacking, this guide provides a robust, proposed synthetic route based on established chemical principles, along with a framework for its characterization and potential applications. As the demand for three-dimensional scaffolds in drug discovery continues to grow, compounds like tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate are poised to play an increasingly important role in the development of the next generation of therapeutics.
References
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PubChem. tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Available from: [Link]
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MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
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National Center for Biotechnology Information. One-pot three-component synthesis of azaspirononatriene derivatives. Available from: [Link]
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National Center for Biotechnology Information. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
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Organic Reactions. The Dieckmann Condensation. Available from: [Link]
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Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
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ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]
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SynArchive. Dieckmann Condensation. Available from: [Link]
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Wikipedia. Dieckmann condensation. Available from: [Link]
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